molecular formula C12H16ClN3O2 B7506325 N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide

N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide

Cat. No. B7506325
M. Wt: 269.73 g/mol
InChI Key: FPIGSWYBDXCKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first developed as a Janus kinase (JAK) inhibitor, and has since been investigated for its effects on various physiological and biochemical processes.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide has been extensively studied for its potential therapeutic applications. It was first developed as a JAK inhibitor, and has since been investigated for its effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory and immunosuppressive effects, and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide can block the downstream effects of cytokines and growth factors, leading to anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects
N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of T cells and B cells. It has also been shown to reduce the production of autoantibodies in autoimmune diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide in lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it can have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide. One area of interest is its potential use in the treatment of other autoimmune diseases, such as lupus and psoriasis. Another area of interest is its potential use in combination with other drugs, such as biologics, to enhance their therapeutic effects. Additionally, further research is needed to better understand the long-term effects of N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide on the immune system and other physiological processes.

Synthesis Methods

The synthesis of N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide involves several steps. The starting material is 5-chloropyridine-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to form the morpholinyl derivative. The final step involves reacting the morpholinyl derivative with 2-(2,2,2-trifluoroethylamino)acetic acid to form N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-9(16-4-6-18-7-5-16)12(17)15-11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGSWYBDXCKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)Cl)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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